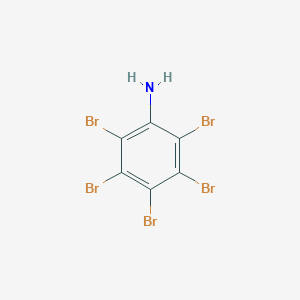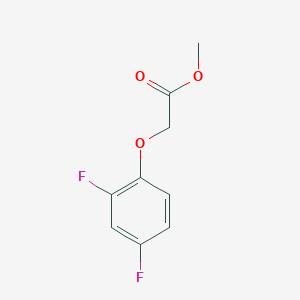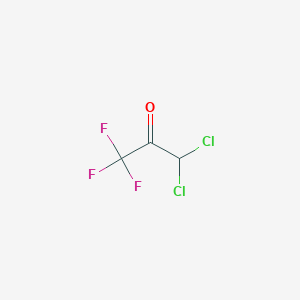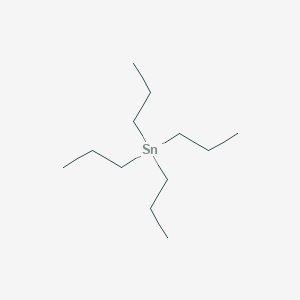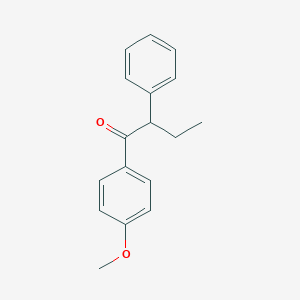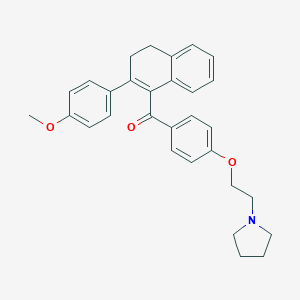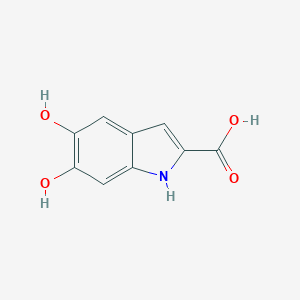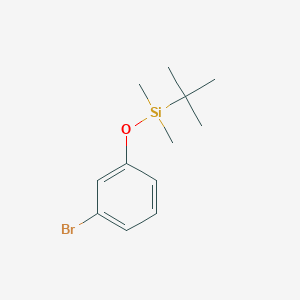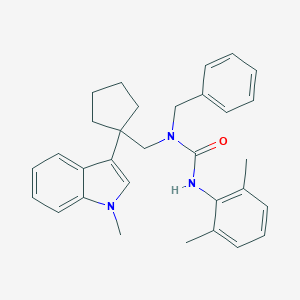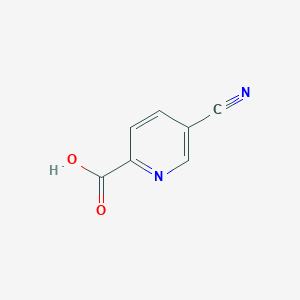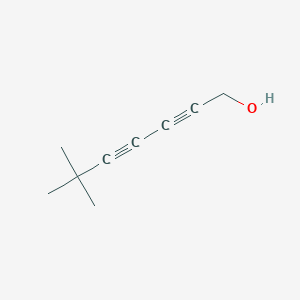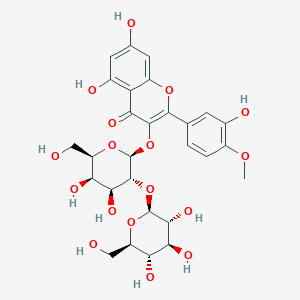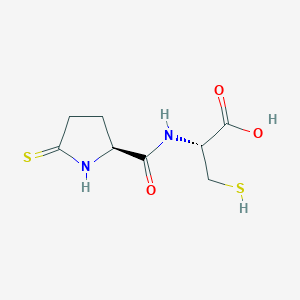
N-(5-Thioxo-L-prolyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Thioxo-L-prolyl)-L-cysteine, also known as TPEN, is a chelating agent that is widely used in scientific research. It is a small molecule that can selectively bind to divalent metal ions, such as zinc, copper, and cadmium, and remove them from biological systems. TPEN has been used in a variety of applications, including cell culture, biochemistry, and pharmacology.
Wirkmechanismus
N-(5-Thioxo-L-prolyl)-L-cysteine binds to divalent metal ions through its thioxo and carboxylate groups. The binding of N-(5-Thioxo-L-prolyl)-L-cysteine to metal ions results in the formation of stable complexes that can be removed from biological systems. N-(5-Thioxo-L-prolyl)-L-cysteine has a high affinity for zinc ions, with a dissociation constant (Kd) of approximately 10^-16 M, making it a highly selective chelator for this metal ion.
Biochemische Und Physiologische Effekte
N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to have a variety of biochemical and physiological effects in biological systems. It has been shown to inhibit metalloproteases, which are enzymes that require metal ions for their activity. It has also been shown to inhibit the activity of zinc-dependent transcription factors, such as metal response element-binding transcription factor 1 (MTF-1), which regulates the expression of genes involved in metal homeostasis. N-(5-Thioxo-L-prolyl)-L-cysteine has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Thioxo-L-prolyl)-L-cysteine has several advantages for lab experiments. It is a highly selective chelator for divalent metal ions, making it useful for studying the role of these metal ions in biological systems. It is also a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular metal ion concentrations. However, N-(5-Thioxo-L-prolyl)-L-cysteine has several limitations for lab experiments. It can bind to other metal ions besides zinc, such as copper and cadmium, which can complicate data interpretation. N-(5-Thioxo-L-prolyl)-L-cysteine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(5-Thioxo-L-prolyl)-L-cysteine in scientific research. One direction is the development of N-(5-Thioxo-L-prolyl)-L-cysteine derivatives that have improved selectivity for specific metal ions. Another direction is the use of N-(5-Thioxo-L-prolyl)-L-cysteine in combination with other chelators to study the roles of multiple metal ions in biological systems. Additionally, N-(5-Thioxo-L-prolyl)-L-cysteine could be used in combination with other drugs to enhance their efficacy in cancer therapy. Overall, N-(5-Thioxo-L-prolyl)-L-cysteine has the potential to be a valuable tool for studying the role of divalent metal ions in biological systems.
Synthesemethoden
N-(5-Thioxo-L-prolyl)-L-cysteine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and chemoenzymatic synthesis. The most common method involves the reaction of L-cysteine with N-benzyl-L-proline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to form the thioxo group.
Wissenschaftliche Forschungsanwendungen
N-(5-Thioxo-L-prolyl)-L-cysteine has been widely used in scientific research as a chelating agent to study the role of divalent metal ions in biological systems. It has been used in a variety of applications, including cell culture, biochemistry, and pharmacology. N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to be a potent inhibitor of metalloproteases, which are enzymes that require metal ions for their activity. It has also been used to study the role of zinc in insulin signaling and the role of copper in angiogenesis.
Eigenschaften
CAS-Nummer |
148076-52-2 |
|---|---|
Produktname |
N-(5-Thioxo-L-prolyl)-L-cysteine |
Molekularformel |
C8H12N2O3S2 |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
(2R)-3-sulfanyl-2-[[(2S)-5-sulfanylidenepyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3S2/c11-7(4-1-2-6(15)9-4)10-5(3-14)8(12)13/h4-5,14H,1-3H2,(H,9,15)(H,10,11)(H,12,13)/t4-,5-/m0/s1 |
InChI-Schlüssel |
GRRYKTAZNOFTOA-WHFBIAKZSA-N |
Isomerische SMILES |
C1CC(=S)N[C@@H]1C(=O)N[C@@H](CS)C(=O)O |
SMILES |
C1CC(=S)NC1C(=O)NC(CS)C(=O)O |
Kanonische SMILES |
C1CC(=S)NC1C(=O)NC(CS)C(=O)O |
Synonyme |
5-thioxoprolylcysteine N-(5-thioxo-L-prolyl)-L-cysteine P 1507 P-1507 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



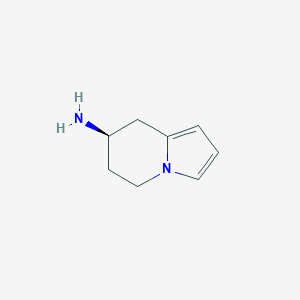
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
